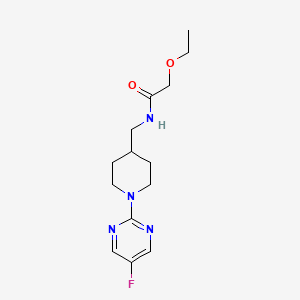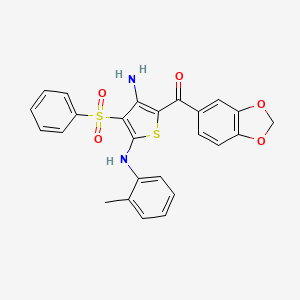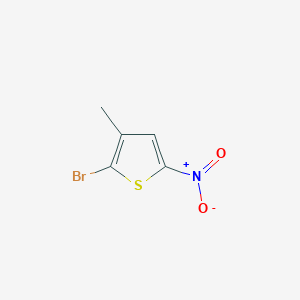![molecular formula C14H16N2O3S B2786599 1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 685107-59-9](/img/structure/B2786599.png)
1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that contains a pyrimidine ring with multiple functional groups. This particular compound is notable for its unique structural features, which include methyl groups and a methylsulfanyl-benzyl substituent. The presence of these functional groups imparts the compound with diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, starting with the formation of the pyrimidine ring:
Step 1: : Cyclization of suitable dicarbonyl precursors in the presence of ammonia or primary amines.
Step 2: : Introduction of methyl groups at the 1 and 3 positions, possibly through alkylation reactions using methyl halides or methylating agents.
Step 3: : Attachment of the 4-(methylsulfanyl)benzyl group, potentially via a Friedel-Crafts alkylation reaction using a benzyl halide precursor.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes precise control over reaction temperatures, solvent choices, and purification steps like recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: : Reduction of the pyrimidine ring or the methylsulfanyl group.
Substitution: : Nucleophilic substitution at the benzyl position.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: : Suitable nucleophiles and catalysts, often under basic conditions.
Major Products
Oxidation Products: : Sulfoxide, sulfone derivatives.
Reduction Products: : Reduced pyrimidine derivatives.
Substitution Products: : Various nucleophile-substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition Studies: : Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: : Investigated for potential therapeutic properties.
Industry
Material Science: : Used in the development of specialized materials with specific properties.
Wirkmechanismus
The compound's mechanism of action is largely determined by its interaction with biological molecules. It can bind to specific molecular targets, such as enzymes or receptors, and inhibit their activity. The pathways involved often include signal transduction and metabolic pathways, which can lead to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
5-(4-methylbenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
And there you have it—a comprehensive rundown of 1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione. Care to dive deeper into any of these sections?
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-[(4-methylsulfanylphenyl)methyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-15-12(17)11(13(18)16(2)14(15)19)8-9-4-6-10(20-3)7-5-9/h4-7,11H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFGJXANIUIVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
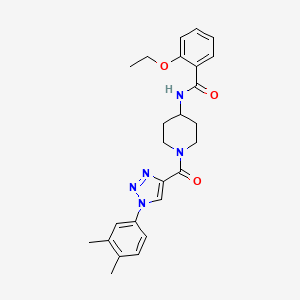
![3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2786517.png)
![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B2786519.png)
![(Z)-2-(2,4-dichlorophenoxy)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2786523.png)
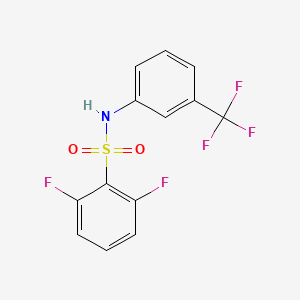
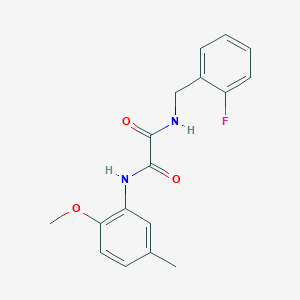
![Spiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide, 6-chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxo-, (2'R,3S,4'S,5'R)-](/img/structure/B2786528.png)
![4-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-2-pyrimidinamine](/img/structure/B2786530.png)
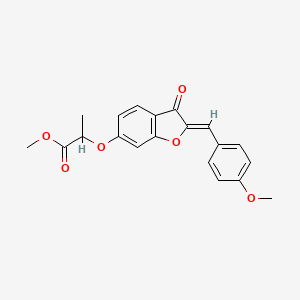
![1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2786532.png)
